molecular formula C17H18F2N4O3S B2908258 N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921868-00-0

N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2908258
CAS No.: 921868-00-0
M. Wt: 396.41
InChI Key: ZDKRDMQVYZKRPB-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
  • A thioether linkage connecting the imidazole ring to a 2-oxoethyl group, which is further functionalized with a 2,4-difluorophenylamino moiety.

This compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name

2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c1-2-5-20-15(25)8-23-12(9-24)7-21-17(23)27-10-16(26)22-14-4-3-11(18)6-13(14)19/h2-4,6-7,24H,1,5,8-10H2,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRDMQVYZKRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems
Compound Name / ID Key Features Structural Differences Bioactivity/Applications Reference
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Contains a 4-fluorophenyl group, imidazole, and sulfinyl moiety. Lacks thioether linkage and hydroxymethyl substitution. Studied for anti-inflammatory and kinase inhibitory properties.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group and thiazole ring. Chlorine substituents instead of fluorine; thiazole vs. imidazole core. Exhibits antimicrobial activity; structural similarity to benzylpenicillin derivatives.
2-[[1-(3-Methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide Methoxyphenyl and isoxazole substituents. Methoxy group instead of difluoro; isoxazole vs. hydroxymethyl-imidazole. Potential use in metabolic disorder studies.

Key Observations :

  • Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to chlorinated analogues, influencing membrane permeability .
Functional Group Analysis
  • Thioether Linkage : Present in the target compound and 2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide . This linkage enhances conformational flexibility compared to rigid triazole or sulfinyl groups (e.g., ).
  • N-Allyl Acetamide : Similar to N-allyl-2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide , the allyl group may reduce crystallinity, improving solubility for drug formulation.
Bioactivity and Binding Interactions

While direct bioactivity data for the target compound is unavailable, structural analogues suggest:

  • Antimicrobial Potential: Thiazole-acetamide derivatives (e.g., ) show activity against Gram-positive bacteria, likely via cell wall synthesis disruption.
  • Kinase Inhibition : Fluorophenyl-imidazole systems (e.g., ) inhibit kinases like p38 MAPK, critical in inflammatory pathways.
  • Metabolic Stability: The 2,4-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .
Physicochemical Properties
Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-{4-[4-(4-Fluorophenyl)-...}
LogP ~2.5 (predicted) 3.1 2.8
Hydrogen Bond Acceptors 7 4 6
Solubility (mg/mL) Moderate (allyl group) Low (chlorine hydrophobicity) Moderate (sulfinyl group)

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